molecular formula C25H27N5O2 B268079 N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(1-phenylethyl)amine

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(1-phenylethyl)amine

Cat. No.: B268079
M. Wt: 429.5 g/mol
InChI Key: NCKALTGIYINKTF-UHFFFAOYSA-N
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Description

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(1-phenylethyl)amine is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a tetrazole ring, and a phenylethanamine backbone.

Preparation Methods

The synthesis of N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(1-phenylethyl)amine involves multiple steps. One common synthetic route includes the following steps:

    Formation of the tetrazole ring: This can be achieved by reacting 4-methylphenylhydrazine with sodium azide in the presence of a suitable catalyst.

    Attachment of the methoxy group: The methoxy group can be introduced through a methylation reaction using methanol and a strong base such as sodium hydride.

    Formation of the benzyl linkage: This involves the reaction of the methoxy-substituted benzyl chloride with 1-phenylethanamine in the presence of a base like potassium carbonate.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.

Chemical Reactions Analysis

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(1-phenylethyl)amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced amines or alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxy group can be replaced by other nucleophiles such as halides or amines.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, bases like sodium hydroxide, and catalysts like palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(1-phenylethyl)amine has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound may have potential as a biochemical probe for studying enzyme interactions and receptor binding.

    Medicine: It could be explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.

    Industry: The compound may find applications in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(1-phenylethyl)amine involves its interaction with specific molecular targets. The tetrazole ring and phenylethanamine backbone may allow the compound to bind to certain enzymes or receptors, modulating their activity. The exact pathways and targets involved would depend on the specific biological context and require further research to elucidate.

Comparison with Similar Compounds

N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]methoxy}benzyl)-N-(1-phenylethyl)amine can be compared with similar compounds such as:

    N-(4-methoxybenzyl)-1-phenylethanamine: Lacks the tetrazole ring, which may result in different biological activities.

    N-(3-methoxy-4-{[1-(4-chlorophenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethanamine: Contains a chlorine atom instead of a methyl group, potentially altering its reactivity and binding properties.

    N-(3-methoxy-4-{[1-(4-methylphenyl)-1H-tetrazol-5-yl]methoxy}benzyl)-1-phenylethylamine: Differs in the length of the alkyl chain, which may affect its solubility and pharmacokinetics.

Properties

Molecular Formula

C25H27N5O2

Molecular Weight

429.5 g/mol

IUPAC Name

N-[[3-methoxy-4-[[1-(4-methylphenyl)tetrazol-5-yl]methoxy]phenyl]methyl]-1-phenylethanamine

InChI

InChI=1S/C25H27N5O2/c1-18-9-12-22(13-10-18)30-25(27-28-29-30)17-32-23-14-11-20(15-24(23)31-3)16-26-19(2)21-7-5-4-6-8-21/h4-15,19,26H,16-17H2,1-3H3

InChI Key

NCKALTGIYINKTF-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)C4=CC=CC=C4)OC

Canonical SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)COC3=C(C=C(C=C3)CNC(C)C4=CC=CC=C4)OC

Origin of Product

United States

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